N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide
Description
N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15(19(24)22-17-7-3-2-4-8-17)23-12-10-16(14-23)13-21-18-9-5-6-11-20-18/h2-9,11,15-16H,10,12-14H2,1H3,(H,20,21)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWKPKOETKLQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2CCC(C2)CNC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine moiety and the phenyl group. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.
Attachment of the Phenyl Group: This can be done using Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are critical factors in scaling up the synthesis. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide group, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide
- N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]butanamide
Uniqueness
N-phenyl-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds. The presence of the pyrrolidine ring, in particular, enhances its potential for stereoisomerism and enantioselective interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
